7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19801468
InChI: InChI=1S/C8H7BrN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H7BrN2O4S
Molecular Weight: 307.12 g/mol

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

CAS No.:

Cat. No.: VC19801468

Molecular Formula: C8H7BrN2O4S

Molecular Weight: 307.12 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide -

Specification

Molecular Formula C8H7BrN2O4S
Molecular Weight 307.12 g/mol
IUPAC Name 7-bromo-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C8H7BrN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12)
Standard InChI Key WDXLCDXTNCDRRT-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)Br)S(=O)(=O)NC(=O)N2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a fused bicyclic system comprising a benzene ring and a 1,2,4-thiadiazine ring, with sulfone (SO2\text{SO}_2) and ketone (C=O\text{C=O}) functional groups at positions 1 and 3, respectively. The bromine atom at the 7-position and methoxy group at the 5-position introduce distinct electronic effects: bromine’s electronegativity enhances electrophilic reactivity, while the methoxy group’s electron-donating properties influence aromatic ring polarization . The canonical SMILES representation COC1=C2C(=CC(=C1)Br)S(=O)(=O)NC(=O)N2\text{COC1=C2C(=CC(=C1)Br)S(=O)(=O)NC(=O)N2} confirms the spatial arrangement of these substituents.

X-ray crystallography of analogous compounds reveals that the thiadiazine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between the sulfone oxygen and amide hydrogen . This rigidity may enhance target binding specificity by reducing conformational entropy during protein-ligand interactions.

Physicochemical Parameters

Synthetic Pathways and Optimization Strategies

Multi-Step Synthesis from Thiadiazine Precursors

The synthesis typically begins with the construction of the benzothiadiazine core via cyclocondensation of 2-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. Bromination at the 7-position is achieved using N \text{N}-bromosuccinimide (NBS) under radical conditions, yielding a regioselective product due to the directing effect of the methoxy group . Subsequent oxidation with potassium permanganate introduces the sulfone moiety, while methoxy group retention is ensured through protective group strategies.

A representative synthetic route involves:

  • Core Formation: Reaction of 5-methoxy-2-nitrobenzenesulfonamide with thiophosgene to form the thiadiazine ring.

  • Bromination: Radical bromination at 70°C using NBS and azobisisobutyronitrile (AIBN).

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic medium to yield the 1,1-dioxide derivative.

Pharmacological Activity and Mechanism of Action

Antineoplastic Effects in Triple-Negative Breast Cancer

In TNBC cell lines (MDA-MB-231), the compound reduces viability with an IC50_{50} of 2.93 ±0.07 μM, exceeding the potency of 5-fluorouracil (IC50_{50} = 6.21 μM) . Selectivity indices (SI) over non-malignant MCF-10A cells reach 10.2, indicating preferential toxicity toward cancer cells. Mechanistic studies propose apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization, independent of CII modulation .

Table 1: Cytotoxicity of Halogenated Benzothiadiazine Derivatives in TNBC

CompoundIC50_{50} (μM)Selectivity Index (SI)
7-Bromo derivative2.93 ±0.0710.2
6-Chloro analogue5.14 ±0.124.7
Diazoxide48.6 ±1.31.1

Data adapted from mitochondrial toxicity assays .

Comparative Analysis with Structural Analogues

Halogen Substitution Effects

Replacing bromine with chlorine at the 7-position (as in 6-chloro-5-methoxy-2H-benzo[e] thiadiazin-3(4H)-one 1,1-dioxide) reduces CII inhibitory activity by 60% and cytotoxicity by 44%, highlighting bromine’s critical role in target engagement . Fluorine substitution further diminishes potency, likely due to reduced van der Waals interactions with hydrophobic enzyme pockets .

Methoxy Group Contribution

The 5-methoxy group enhances metabolic stability by protecting the aromatic ring from cytochrome P450-mediated oxidation. O-demethylated metabolites exhibit 90% lower activity, underscoring the substituent’s importance in maintaining pharmacological efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator